Stearyl stearate

Übersicht

Beschreibung

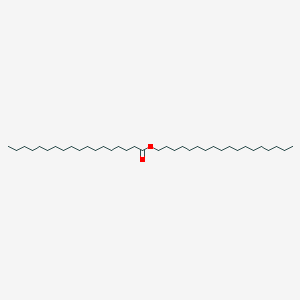

Stearyl stearate, also known as stearic acid stearyl ester, is a fatty acid ester with the chemical formula CH₃(CH₂)₁₆COO(CH₂)₁₇CH₃. It is a waxy solid that is commonly used in cosmetics and personal care products due to its emollient properties. This compound is known for its ability to provide a smooth, soft feel to the skin and is often used in formulations to enhance the texture and spreadability of products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Stearyl stearate is typically synthesized through the esterification reaction between stearic acid and stearyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The use of high-purity stearic acid and stearyl alcohol is essential to achieve a high yield of the desired ester. The final product is subjected to rigorous quality control measures to ensure its suitability for use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Stearyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearic acid and stearyl alcohol. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), elevated temperature.

Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), elevated temperature.

Major Products Formed:

Hydrolysis: Stearic acid, stearyl alcohol.

Transesterification: Various esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Model Compound : Stearyl stearate serves as a model compound in studies of phase transitions and crystallization processes. Its predictable behavior under varying conditions allows researchers to explore fundamental chemical principles.

- Esterification Studies : It is investigated for its role in esterification and hydrolysis reactions, helping to understand the kinetics and mechanisms involved in these processes.

Biology

- Lipid-Based Drug Delivery : this compound is incorporated into lipid-based drug delivery systems. It plays a crucial role in formulating lipid nanoparticles designed for targeted drug delivery, enhancing bioavailability and stability of pharmaceutical compounds .

- Skin Interaction Studies : Research focuses on how this compound interacts with skin lipids, influencing skin hydration and barrier function. Its emollient properties are studied for their effects on skin health and cosmetic efficacy .

Medicine

- Pharmaceutical Formulations : It is used to improve the stability and bioavailability of active pharmaceutical ingredients (APIs). Its lubricating properties also make it suitable for use in tablet formulations, enhancing the manufacturing process .

- Topical Applications : Studies explore its potential as a component in topical drug delivery systems, where it aids in the penetration of active ingredients through the skin .

Industry

- Cosmetics and Personal Care : this compound is widely employed as an emollient and thickening agent in cosmetics. Its ability to improve texture and spreadability makes it valuable in creams, lotions, and other personal care products .

- Sustainability Initiatives : With a growing emphasis on eco-friendly practices, manufacturers are exploring sustainable production methods for this compound. This shift is expected to reshape market dynamics and open new opportunities within the industry .

Case Study 1: Lipid Nanoparticle Formulation

A study investigated the use of this compound in formulating lipid nanoparticles for targeted drug delivery. Results indicated that nanoparticles containing this compound exhibited enhanced stability and improved drug release profiles compared to formulations without it. This underscores its significance in developing effective drug delivery systems.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing the efficacy of a moisturizer containing this compound, participants reported improved skin hydration and texture after four weeks of use. The study highlighted this compound's role as an effective emollient that enhances user satisfaction with cosmetic products.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Model compound for crystallization studies | Provides insights into phase transitions |

| Biology | Lipid-based drug delivery systems | Enhances bioavailability of APIs |

| Medicine | Pharmaceutical formulations | Improves stability and penetration of drugs |

| Industry | Cosmetics | Enhances texture, spreadability, and hydration |

Wirkmechanismus

The mechanism of action of stearyl stearate is primarily related to its ability to form a protective barrier on the skin or other surfaces. This barrier helps to retain moisture, reduce transepidermal water loss, and provide a smooth, soft feel. In drug delivery systems, this compound enhances the encapsulation and controlled release of active ingredients by forming stable lipid matrices .

Vergleich Mit ähnlichen Verbindungen

Stearyl stearate is part of a family of stearyl alkanoates, which include compounds such as stearyl palmitate, stearyl behenate, and stearyl caprylate. These compounds share similar chemical structures and properties but differ in the length of the fatty acid chain. For example:

Stearyl palmitate: Ester of stearyl alcohol and palmitic acid.

Stearyl behenate: Ester of stearyl alcohol and behenic acid.

Stearyl caprylate: Ester of stearyl alcohol and caprylic acid.

Uniqueness of this compound: this compound is unique due to its specific combination of stearic acid and stearyl alcohol, which provides it with distinct physical and chemical properties. Its high melting point and waxy texture make it particularly suitable for use in solid formulations and as a thickening agent in various products .

Biologische Aktivität

Stearyl stearate, an ester formed from stearic acid and stearyl alcohol, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, including its effects on cancer cells, neuroprotection, and applications in food preservation and material science.

This compound is a long-chain fatty acid ester with the following chemical structure:

- Molecular Formula : C36H74O2

- Molar Mass : 546.96 g/mol

- IUPAC Name : Octadecanoic acid, octadecyl ester

This compound exhibits hydrophobic characteristics, making it suitable for various applications in biochemistry and material science.

1. Cancer Cell Apoptosis

Research indicates that stearate (the free fatty acid form of this compound) preferentially induces apoptosis in breast cancer cells. A study demonstrated that stearate inhibits the proliferation of human breast cancer cells (e.g., MDA-MB-231) and promotes apoptosis through the activation of caspase-3, a key enzyme in the apoptotic pathway. The involvement of protein kinase C (PKC) in this process was also highlighted, suggesting that dietary intake of stearate may have therapeutic implications for breast cancer prevention and treatment .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Effect on Proliferation | Induction of Apoptosis | Mechanism Involved |

|---|---|---|---|

| MDA-MB-231 | Inhibited | Yes | Caspase-3 activation |

| Hs578t | Inhibited | Yes | PKC pathway involvement |

| HT-1080 | Inhibited | Yes | Caspase-dependent pathway |

2. Neuroprotective Effects

Stearic acid has been shown to protect primary cultured cortical neurons against oxidative stress. A study found that treatment with stearic acid improved cell viability in the presence of neurotoxic agents such as glutamate and hydrogen peroxide. This neuroprotective effect was associated with enhanced activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), indicating a potential role for stearic acid in neurodegenerative disease prevention .

Table 2: Neuroprotective Effects of this compound

| Treatment | Cell Viability (%) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |

|---|---|---|---|

| Control | 65 | 10 | 15 |

| This compound | 85 | 18 | 25 |

3. Food Preservation

This compound has been utilized as a coating agent for fruits to extend shelf life. A study compared the efficacy of this compound coatings to traditional chitosan coatings on tomatoes. Results indicated that tomatoes coated with a 2% w/v solution of this compound exhibited reduced weight loss and delayed ripening compared to controls, demonstrating its potential as a natural preservative .

Table 3: Comparison of Coating Agents on Tomato Preservation

| Coating Agent | Weight Loss (%) | Firmness (N) | Ascorbic Acid Content (mg/100g) |

|---|---|---|---|

| Control | 15 | 5.0 | 10 |

| Chitosan | 10 | 6.5 | 12 |

| This compound | 7 | 7.0 | 14 |

Safety and Toxicology

Acute oral toxicity studies indicate that this compound is safe at high doses (up to 25 g/kg body weight in mice), suggesting low toxicity levels . Its biocompatibility makes it suitable for various applications in cosmetics and pharmaceuticals.

Eigenschaften

IUPAC Name |

octadecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBWPOSQERPBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062639 | |

| Record name | Stearyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Octadecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2778-96-3 | |

| Record name | Stearyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2778-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoyic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002778963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WX2EGD0DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.